1-(7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a class of compounds known for their diverse biological activities . The presence of the difluoromethoxy and methoxyphenyl groups could potentially influence the compound’s reactivity and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized via reactions involving hydrazonoyl halides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the [1,2,4]triazolo[1,5-a]pyrimidine core, with additional functional groups attached at specific positions. These include a difluoromethoxy group and a methoxyphenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the difluoromethoxy group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the difluoromethoxy group could potentially affect the compound’s polarity and solubility .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed novel synthetic pathways to create derivatives of the triazolo[1,5-a]pyrimidine and related structures, exploring their potential as biological agents or as intermediates for further chemical reactions. For example, studies have highlighted the synthesis of triazolo and tetrazolo pyrimidines, showcasing their potential as inhibitors for specific enzymes or as anticancer and antimicrobial agents. The synthesis techniques often involve multi-component reactions, providing efficient routes to complex molecules with significant biological activity.
A study by Abdel‐Aziz et al. (2008) detailed the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, incorporating a thiazolo[3,2-a]benzimidazole moiety. These compounds were evaluated for their antimicrobial activities, showing moderate effects against various bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Another research effort by Salem et al. (2021) focused on the utility of 1-(4-substituted-aminophenyl) ethanones in heterocyclic synthesis. This work emphasizes the importance of such compounds as intermediates in creating biologically active molecules targeting various medicinal chemistry applications (Salem, Helal, Alzahrani, & Gouda, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3/c1-8-13(9(2)23)14(22-16(21-8)19-7-20-22)10-4-5-11(25-15(17)18)12(6-10)24-3/h4-7,14-15H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKPYUTFLHAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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